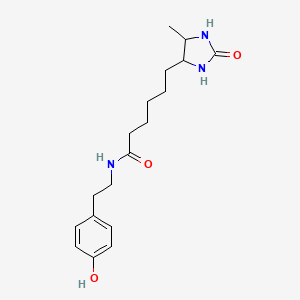

![molecular formula C11H10F3NO3 B2975572 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 134888-96-3](/img/structure/B2975572.png)

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide

カタログ番号:

B2975572

CAS番号:

134888-96-3

分子量:

261.2

InChIキー:

SSDNYLPSAKMNOC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide, also known as TFMB or TFMB-amide, is a biochemical used for proteomics research . It has a molecular formula of C11H10F3NO3 and a molecular weight of 261.2 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H10F3NO3 . The average mass is 261.197 Da and the monoisotopic mass is 261.061279 Da .科学的研究の応用

Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry

- Use in Dyes and Pigments Synthesis: N-Phenyl-3-oxo-butanamide, a related compound, is utilized in the synthesis of dyes and pigments. Its reaction with hydroxylamine forms N-phenyl-3-hydroxyimino-butanamide, which further reacts with diazonium salts to produce diazo products coordinating to copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).

Russian Journal of Organic Chemistry

- Intramolecular Cyclization Applications: A similar compound, (Z)-4-Aryl-N-[2-(2-hydroxymethyl)phenyl]-2,4-dioxo-3-[3-oxo-3,4-dihydroquinoxalin-2(1Н)-ylidene]butanamide, is known for undergoing cyclization into 3а-aryl-2-hydroxy-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-3a,5-dihydro-1H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-1-ones (Maslivets et al., 2017).

Synthetic Communications

- Synthesis of Heterocyclic Compounds: 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the requested compound, are used as precursors in the synthesis of heterocyclic compounds. They are obtained through the reaction of diketene with aromatic primary amine and reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).

特性

IUPAC Name |

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-7(16)6-10(17)15-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNYLPSAKMNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

4-(Trifluoromethoxy)aniline (10 mL) was added dropwise to ethyl acetoacetate (44 mL) at 160° C., and the mixture was stirred at the same temperature for 1 h. The mixture was left stand for cooling to room temperature and crystallized with hexane to obtain 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g). (2) To concentrated sulfuric acid (32.5 mL) was added 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g), and the mixture was stirred at 95° C. for 3 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration. The resulting crystals were suspended in water, the suspension was made basic with aqueous ammonia, and the precipitated crystals were collected by filtration to obtain 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g). (3) A mixture of 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g) and phosphorus oxychloride (19 mL) was stirred at 105° C. for 2.5 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration to obtain 2-chloro-4-methyl-6-trifluoromethoxyquinoline (1.98 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

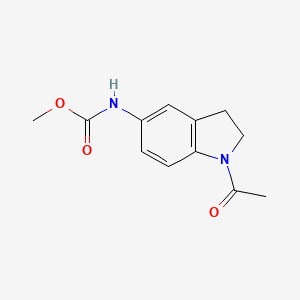

Methyl (1-acetylindolin-5-yl)carbamate

Cat. No.: B2975489

CAS No.: 1049544-90-2

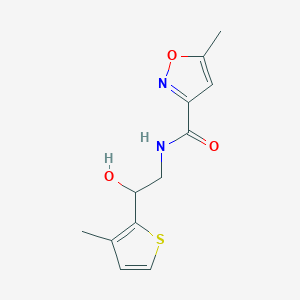

3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]be...

Cat. No.: B2975492

CAS No.: 904824-44-8

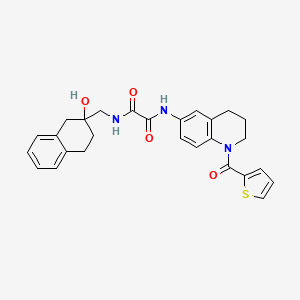

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl...

Cat. No.: B2975494

CAS No.: 1421452-16-5

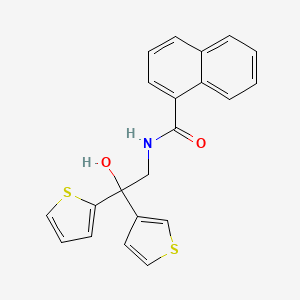

(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-e...

Cat. No.: B2975495

CAS No.: 1245141-31-4

![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2975510.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2975512.png)